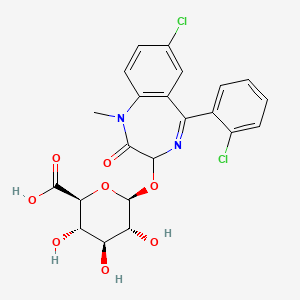

Lormetazepam glucuronide

Description

Significance of Glucuronide Conjugation in Drug Metabolism Pathways

Glucuronidation is a major Phase II metabolic reaction, a process where an endogenous substance is attached to a foreign compound, making it more water-soluble and easier to excrete. ceconnection.combinasss.sa.cr This conjugation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). pharmgkb.org These enzymes transfer glucuronic acid to various functional groups on drug molecules. binasss.sa.cr The resulting glucuronide conjugates, such as lormetazepam glucuronide, are typically inactive and readily eliminated from the body, primarily through urine. ceconnection.com This process is crucial for detoxifying a wide array of drugs and other foreign substances. binasss.sa.cr

The efficiency of glucuronidation can be influenced by several factors, including genetic variations in the UGT enzymes, which can lead to differences in drug metabolism among individuals. researchgate.net

Role of this compound as a Major Metabolite in Preclinical Disposition Studies

Preclinical studies, often conducted in animal models, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug. In the case of lormetazepam, these studies have consistently identified this compound as the primary and pharmacologically inactive metabolite. pharmgkb.orgnih.gov

For instance, research in various animal species has shown that lormetazepam is extensively metabolized, with its glucuronide conjugate being the main product found in plasma and urine. nih.govresearchgate.net Studies in dogs have demonstrated that the liver is the primary site of lorazepam's metabolism into its glucuronide form, though some extrahepatic metabolism also occurs. nih.gov The concentrations of lorazepam glucuronide are often significantly higher in bile than in plasma, indicating active biliary secretion. researchgate.net These preclinical findings are critical for predicting the drug's behavior in humans.

| Compound | Role in Preclinical Studies |

| Lormetazepam | Parent drug undergoing metabolism. |

| This compound | Major, inactive metabolite used to study elimination pathways. nih.govresearchgate.net |

| Lorazepam | A related benzodiazepine (B76468) often used in comparative metabolism studies. nih.gov |

| Lorazepam Glucuronide | Major metabolite of lorazepam, providing insights into the glucuronidation pathway. nih.gov |

Historical Context of Benzodiazepine Glucuronidation Research

The study of benzodiazepine metabolism dates back to the mid-20th century with the introduction of the first drugs in this class. Early research focused on identifying the metabolic pathways of these compounds, which primarily involve oxidation (a Phase I reaction) followed by glucuronidation (a Phase II reaction). elsevier.es

However, certain benzodiazepines, like lorazepam and its analogue lormetazepam, were found to undergo direct glucuronidation without prior oxidative metabolism. sci-hub.st This discovery was significant as it highlighted a more direct and often faster route of elimination, with fewer active metabolites and a lower potential for drug-drug interactions involving the cytochrome P450 enzyme system. pharmgkb.org The development of radioimmunoassays in the 1980s was a key technological advancement that allowed for sensitive and specific measurement of lormetazepam and its glucuronide metabolite in plasma and urine, greatly enhancing the understanding of its pharmacokinetics. nih.govcollectionscanada.gc.ca

Current Research Gaps and Future Perspectives for this compound

Despite decades of research, there are still gaps in our knowledge regarding this compound.

One of the primary areas for future investigation is the precise identification of the specific UGT isoforms responsible for the glucuronidation of lormetazepam. researchgate.net While research on the related compound lorazepam has identified several UGT enzymes, including UGT2B15, the specific enzymes for lormetazepam are not as well-defined. researchgate.netelsevier.es Understanding the specific UGTs involved is crucial for predicting interindividual variability in drug response due to genetic polymorphisms in these enzymes. researchgate.net

Another area of interest is the role of transporter proteins in the disposition of this compound. nih.gov These proteins are responsible for moving the glucuronide metabolite out of cells and into the bile or urine for excretion. nih.gov Research into which specific transporters handle this compound could provide insights into potential drug-drug interactions and variability in drug clearance.

Furthermore, while preclinical studies have provided a solid foundation, more research is needed to fully understand the potential for enterohepatic recirculation of lormetazepam and its glucuronide in humans, a process where the metabolite is excreted in the bile, reabsorbed in the intestine, and returned to the liver. nih.gov

Future research will likely focus on:

Pinpointing the specific UGT isoforms that metabolize lormetazepam.

Investigating the influence of genetic polymorphisms in these UGTs on lormetazepam's pharmacokinetics.

Elucidating the role of transporter proteins in the efflux of this compound.

Further clarifying the extent of enterohepatic recirculation in humans.

By addressing these research gaps, a more complete picture of lormetazepam's biotransformation will emerge, ultimately contributing to a more nuanced understanding of its action and disposition.

Structure

3D Structure

Properties

CAS No. |

74140-65-1 |

|---|---|

Molecular Formula |

C22H20Cl2N2O8 |

Molecular Weight |

511.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[7-chloro-5-(2-chlorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H20Cl2N2O8/c1-26-13-7-6-9(23)8-11(13)14(10-4-2-3-5-12(10)24)25-19(20(26)30)34-22-17(29)15(27)16(28)18(33-22)21(31)32/h2-8,15-19,22,27-29H,1H3,(H,31,32)/t15-,16-,17+,18-,19?,22-/m0/s1 |

InChI Key |

NBILRGWHLWNKBM-RYQNVSPKSA-N |

SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4Cl |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4Cl |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lormetazepam glucuronide; |

Origin of Product |

United States |

Enzymatic Pathways and Mechanisms of Lormetazepam Glucuronidation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Lormetazepam Glucuronidation

The specific UGT isoforms responsible for the glucuronidation of lormetazepam have not been definitively identified in scientific literature. researchgate.net While lormetazepam undergoes extensive glucuronidation, research has focused more on its N-demethylated metabolite, lorazepam, for which the enzymatic pathways are well-characterized. nih.govresearchgate.net Lorazepam is known to be metabolized by several UGT isoforms, including UGT2B4, UGT2B7, and UGT2B15. researchgate.netnih.govelsevierpure.com

Hepatic UGT Contributions

The liver is the principal site for drug metabolism, including the glucuronidation of benzodiazepines. wikipedia.org It is understood that lormetazepam is metabolized in the liver to its inactive glucuronide form. wikipedia.org However, studies specifically pinpointing the hepatic UGT isoforms (such as UGT2B4, UGT2B7, UGT2B15, UGT1A9, UGT1A7, or UGT1A10) responsible for conjugating lormetazepam itself are lacking. Research on the closely related compound lorazepam has shown that hepatic enzymes UGT2B4, UGT2B7, and UGT2B15 are involved in its glucuronidation. nih.govelsevierpure.com Given the structural similarity, it is plausible that some of these same enzymes could be involved in lormetazepam metabolism, but this remains to be experimentally confirmed.

Extrahepatic UGT Activity in Lormetazepam Glucuronidation

Extrahepatic tissues, particularly the intestine and kidneys, can also contribute significantly to drug metabolism. nih.gov For instance, the extrahepatic UGTs 1A7 and 1A10 have been shown to metabolize R-lorazepam. nih.govelsevierpure.com While it is possible that similar extrahepatic pathways exist for lormetazepam, specific research identifying the role of intestinal or renal UGTs in lormetazepam glucuronidation is not available.

Kinetics of Glucuronidation for Lormetazepam and its Enantiomers

Lormetazepam possesses a chiral center at the C3 position of the benzodiazepine (B76468) ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-lormetazepam and (S)-lormetazepam. Enzymatic reactions are often sensitive to the three-dimensional shape of their substrates, which typically leads to stereoselectivity in metabolism.

Michaelis-Menten Kinetics in Microsomal Systems (Kinetics parameters like Km and Vmax for R- and S-lormetazepam glucuronidation)

Detailed kinetic studies determining the Michaelis-Menten parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), for the glucuronidation of individual lormetazepam enantiomers have not been reported in the available scientific literature. Such studies would require incubating the separate R- and S-enantiomers with microsomal systems (from the liver or other tissues) to measure the rate of glucuronide formation at various substrate concentrations. In the absence of this data, a kinetic data table cannot be generated. For the related compound lorazepam, such kinetic parameters have been determined, showing different Km and Vmax values for its R and S enantiomers. nih.govelsevierpure.com

Stereoselective Glucuronidation of Lormetazepam Isomers

The formation of two distinct diastereoisomeric glucuronides from racemic lorazepam has been demonstrated, providing clear evidence of stereoselective glucuronidation in humans. nih.gov Since the glucuronidation reaction occurs at the chiral center of lormetazepam, the formation of two diastereomeric glucuronides is also expected. This inherent stereoselectivity would likely result in one enantiomer being metabolized more efficiently (i.e., having a higher intrinsic clearance) than the other. However, without specific experimental data on lormetazepam, the preferred enantiomer and the degree of stereoselectivity remain unknown.

Molecular Mechanisms of UGT Substrate Recognition and Catalysis

The glucuronidation of a substrate like lormetazepam by a UGT enzyme involves a series of molecular events. UGTs are membrane-bound proteins located within the endoplasmic reticulum. physiology.org The catalytic process begins with the binding of both the substrate (lormetazepam) and the UDPGA cofactor to the enzyme's active site.

The specificity of a UGT isoform for a particular substrate is determined by the amino acid composition and the resulting three-dimensional structure of its active site. physiology.org This site must accommodate the lormetazepam molecule in a precise orientation for the reaction to occur. For chiral molecules like lormetazepam, the subtle differences in the spatial arrangement of atoms between the (R)- and (S)-enantiomers can lead to significant differences in how they fit into the active site. This differential binding affinity and positioning is the molecular basis for the stereoselectivity observed in UGT-mediated reactions.

Once the substrate and cofactor are bound, a nucleophilic attack is initiated by the 3-hydroxyl group of lormetazepam on the anomeric C1 carbon of the glucuronic acid moiety of UDPGA. This results in the formation of a covalent bond, creating the lormetazepam-3-O-glucuronide and releasing UDP. The newly formed glucuronide is more polar and readily transported out of the cell for eventual elimination from the body.

Synthetic and Enzymatic Production of Lormetazepam Glucuronide for Research

Laboratory Synthesis Methodologies for Lormetazepam Glucuronide Standards

The de novo chemical synthesis of benzodiazepine-O-glucuronides presents significant challenges, often leading to the preference for enzyme-assisted approaches. nih.gov However, understanding the principles of laboratory synthesis is crucial for the production of analytical standards.

The core of synthesizing a glucuronide is the formation of a glycosidic bond between the drug molecule (the aglycone, in this case, lormetazepam) and a glucuronic acid donor. A classic method for this type of chemical coupling is the Koenigs-Knorr reaction. wikipedia.org This reaction typically involves the use of a glycosyl halide, such as an acetyl-protected bromoglucuronate, which reacts with the hydroxyl group on the lormetazepam molecule in the presence of a promoter, often a silver or mercury salt. wikipedia.org

However, studies focusing on structurally similar benzodiazepines like lorazepam have highlighted the difficulties of such standard synthetic procedures. nih.gov These methods can be inefficient for producing the multimilligram quantities required for reference standards, often resulting in low yields and multiple by-products, which complicates the purification process. nih.govresearchgate.net The structural complexity of benzodiazepines can hinder the reaction's efficiency and stereoselectivity.

Following the glycosylation reaction, a multi-step purification process is necessary to isolate the desired this compound from unreacted starting materials and by-products. A typical purification sequence for a related benzodiazepine (B76468) glucuronide produced via an enzyme-assisted method involves several stages. nih.gov

First, proteins from the reaction mixture (in enzymatic synthesis) are removed by precipitation. This is followed by liquid-liquid extraction, for example using dichloromethane, to separate the non-polar parent drug from the more polar glucuronide conjugate. nih.gov The resulting aqueous layer containing the glucuronide is then subjected to preparative high-performance liquid chromatography (HPLC) for fine separation of the epimeric glucuronide pairs. nih.gov A final solid-phase extraction (SPE) step can be used to desalt and concentrate the pure product. nih.gov

The identity and purity of the final this compound conjugate are confirmed using sophisticated analytical techniques. Mass spectrometry (MS) is used to verify the molecular weight of the compound, and nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation of the conjugate, ensuring the glucuronic acid moiety is attached at the correct position on the lormetazepam molecule. nih.gov

Enzymatic Production of this compound Using Microsomal Preparations and Recombinant UGTs

Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis for producing this compound. nih.gov This method mimics the natural metabolic pathway where UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation of glucuronic acid to the lormetazepam molecule. ontosight.aioup.com This biotransformation can be achieved in vitro using either microsomal preparations or purified recombinant UGT enzymes.

While the specific UGT isoform responsible for lormetazepam glucuronidation has not been definitively identified, research on the closely related compound lorazepam provides significant insight. researchgate.net Studies have shown that lorazepam is metabolized by several UGT enzymes, including UGT2B4, UGT2B7, and most notably UGT2B15. researchgate.netnih.gov It is plausible that these same enzymes are involved in the metabolism of lormetazepam.

To maximize the yield of this compound, the conditions for the in vitro enzymatic reaction must be carefully optimized. This involves adjusting several parameters of the incubation mixture. nih.gov

A typical enzyme-assisted synthesis involves incubating the parent drug (lormetazepam) with a source of UGT enzymes, such as liver microsomes (from human or animal sources like swine) or specific recombinant UGTs. nih.govnih.gov The reaction requires the presence of the activated sugar co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which provides the glucuronic acid moiety. nih.gov Other components are added to support enzyme activity, including a buffer to maintain optimal pH and magnesium chloride (MgCl₂). nih.gov The incubation is typically carried out for a set period, for instance, 24 hours, to allow for sufficient product formation. nih.gov

Table 1: Example of Optimized Incubation Conditions for Benzodiazepine Glucuronidation

| Parameter | Condition | Rationale |

|---|---|---|

| Enzyme Source | Liver Microsomes or Recombinant UGTs | Provides the necessary UGT enzymes for the conjugation reaction. nih.gov |

| Substrate | Lormetazepam | The aglycone to be glucuronidated. |

| Co-substrate | Uridine Diphosphate Glucuronic Acid (UDPGA) | The donor of the glucuronic acid moiety. nih.gov |

| Incubation Time | Up to 24 hours | Allows for the enzymatic reaction to proceed to completion for preparative scale. nih.gov |

| Temperature | 37°C | Optimal temperature for the activity of mammalian UGT enzymes. |

| Buffer | e.g., Tris-HCl | Maintains a stable and optimal pH for enzyme function. |

| Additives | e.g., MgCl₂ | Divalent cation that can enhance UGT enzyme activity. |

The primary utility of enzymatically produced this compound is as a certified reference material for analytical and research purposes. nih.govsigmaaldrich.comcerilliant.com The availability of pure metabolite standards is critical for the development and validation of quantitative assays, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the drug and its metabolite in biological samples like plasma and urine. sigmaaldrich.comnih.gov

These reference standards are indispensable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of lormetazepam. nih.gov By accurately quantifying the formation and elimination of this compound, researchers can characterize the drug's metabolic profile and clearance pathways. ontosight.ai

The data below, from studies on the analogous compound lorazepam, illustrates the kind of detailed kinetic information that can be obtained using recombinant enzymes, which is crucial for understanding drug metabolism and potential drug-drug interactions. nih.gov

Table 2: Kinetic Parameters for R- and S-Lorazepam Glucuronidation by Human Liver Microsomes (HLM)

| Enantiomer | Mean Km (μM) | Mean Vmax (pmol/min/mg) |

|---|---|---|

| R-Lorazepam | 29 ± 8.9 | 7.4 ± 1.9 |

| S-Lorazepam | 36 ± 10 | 10 ± 3.8 |

Data from Uchaipichat et al. (2013) nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Lormetazepam |

| This compound |

| Lorazepam |

| Lorazepam glucuronide |

| Oxazepam |

| Temazepam |

| Uridine diphosphate glucuronic acid (UDPGA) |

| Dichloromethane |

Advanced Analytical Methodologies for Detection and Quantification of Lormetazepam Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of lormetazepam glucuronide due to its high sensitivity and selectivity.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) systems, when paired with tandem mass spectrometry, offer rapid and highly efficient separations. These systems utilize columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution and faster analysis times compared to traditional HPLC. For the analysis of lormetazepam and its glucuronide, a reversed-phase UHPLC column, such as a Titan C18, is often employed. sigmaaldrich.com A common mobile phase consists of a gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate) and an organic solvent like acetonitrile. sigmaaldrich.com This setup allows for the effective separation of the parent drug from its more polar glucuronide metabolite. The use of electrospray ionization (ESI) in positive mode is typical for the detection of these compounds, with multiple reaction monitoring (MRM) providing high specificity and sensitivity. sigmaaldrich.com

A study detailed a UHPLC-MS/MS method for analyzing benzodiazepines and their glucuronide metabolites in urine. sigmaaldrich.com The method utilized a Titan C18 column and a gradient elution with 5 mM ammonium formate (B1220265) in water and acetonitrile. sigmaaldrich.com This approach successfully separated and quantified a panel of benzodiazepines, including this compound. sigmaaldrich.com

Method Development and Validation for Biological Matrices (excluding human clinical samples)

Developing and validating LC-MS/MS methods for biological matrices such as postmortem urine or animal plasma is a meticulous process. Validation typically encompasses the assessment of selectivity, linearity, accuracy, precision, recovery, and matrix effects. nih.govresearchgate.net For instance, a method for analyzing five psychoactive drugs, including lorazepam, in postmortem urine was validated. nih.govresearchgate.net The validation demonstrated good linearity with r² values exceeding 0.998, and intra- and inter-day accuracies and precisions were within acceptable limits (93.0–109.7% and 0.8–8.8%, respectively). nih.govresearchgate.net Recovery efficiencies for the analytes were found to be in the range of 56.1–104.5%. nih.govresearchgate.net

In a study involving the analysis of lormetazepam and its glucuronide in cat urine and plasma, both compounds were successfully identified and quantified, demonstrating the adaptability of these methods to non-human biological matrices. psu.edu

Table 1: LC-MS/MS Method Validation Parameters for Lormetazepam in Postmortem Urine

| Parameter | Finding | Citation |

|---|---|---|

| Linearity (r²) | > 0.998 | nih.govresearchgate.net |

| Intra-day Accuracy | 93.0–109.7% | nih.govresearchgate.net |

| Inter-day Accuracy | 93.0–109.7% | nih.govresearchgate.net |

| Intra-day Precision (%RSD) | 0.8–8.8% | nih.govresearchgate.net |

| Inter-day Precision (%RSD) | 0.8–8.8% | nih.govresearchgate.net |

| Recovery Efficiency | 56.1–104.5% | nih.govresearchgate.net |

| Matrix Effects | 78.9–126.9% | nih.govresearchgate.net |

Enzymatic Hydrolysis Strategies for Glucuronide Conjugates in Sample Preparation

Since a significant portion of lormetazepam is excreted as its glucuronide conjugate, enzymatic hydrolysis is a crucial step in sample preparation to quantify the total drug concentration. nih.govnih.gov This process involves cleaving the glucuronic acid moiety from the parent drug using a β-glucuronidase enzyme. nih.govoup.com

Recent advancements have focused on optimizing this step for efficiency and to minimize analyte degradation. Recombinant β-glucuronidases, such as B-One®, have shown the ability to quantitatively hydrolyze glucuronide conjugates, including that of lorazepam, within minutes at room temperature. nih.govresearchgate.net This is a significant improvement over older methods that required elevated temperatures (e.g., 55-65°C) and longer incubation times, which could potentially lead to analyte degradation. nih.govresearchgate.netoup.com For example, one study found that a recombinant enzyme achieved maximum hydrolysis of lorazepam glucuronide at room temperature in just 5 minutes. oup.comresearchgate.net On-column hydrolysis, where the enzymatic reaction occurs directly on the solid-phase extraction (SPE) column, has also been developed to streamline the workflow, save time, and reduce sample loss. nih.govresearchgate.net

Table 2: Comparison of β-Glucuronidase Hydrolysis Conditions

| Enzyme Type | Temperature | Time for Maximum Hydrolysis of Lorazepam Glucuronide | Citation |

|---|---|---|---|

| Recombinant β-glucuronidase (B-One®) | Room Temperature | 3 minutes | nih.govresearchgate.net |

| Recombinant β-glucuronidase (IMCSzyme™) | Room Temperature | 5 minutes | oup.comresearchgate.net |

| Abalone β-glucuronidase | 65°C | 30 minutes | oup.com |

| P. vulgata β-glucuronidase | >60°C | Not specified for lorazepam, but required higher temperatures for other glucuronides | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry is another powerful technique for the analysis of benzodiazepines, though it often requires derivatization to improve the volatility and thermal stability of the analytes.

Application of Electron-Capture Gas-Liquid Chromatography

Electron-capture gas-liquid chromatography (EC-GLC) has been historically used for the sensitive detection of halogen-containing compounds like lormetazepam. A method was developed for the analysis of lorazepam and its glucuronide metabolite in plasma and urine. nih.gov This method involved the enzymatic cleavage of the glucuronide using Glusulase, followed by extraction and analysis by GC with an electron-capture detector. nih.gov The sensitivity limits were reported to be 1–3 ng of lorazepam per ml of the original sample, with a variability of 5% or less for identical samples. nih.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Glucuronide Analysis

Capillary electrophoresis and its variant, micellar electrokinetic chromatography, are high-resolution separation techniques that have been applied to the analysis of lormetazepam and its glucuronides. nih.govmdpi.com

CE-MS with negative electrospray ionization has been used to confirm the presence of lorazepam-3-O-glucuronide in urine samples. nih.gov Furthermore, MEKC has been instrumental in demonstrating the stereoselective formation of two distinct diastereoisomeric glucuronides of lorazepam. nih.gov The separation in MEKC is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte above its critical micelle concentration. japsonline.com This creates a pseudostationary phase that allows for the separation of neutral and charged analytes.

A study using MEKC for the determination of eight benzodiazepines, including lormetazepam, in urine samples employed a running buffer composed of 30 mM SDS, 10 mM sodium tetraborate, and 15% methanol (B129727) at pH 8.8. mdpi.com This method, combined with a pre-concentration technique called field-amplified sample stacking, achieved a limit of detection of 30 ng/mL for lormetazepam. oup.com

Novel Approaches in Metabolite Detection (e.g., Paper Spray Mass Spectrometry for surface analysis)

The limitations of traditional screening methods have spurred the development of novel, more sensitive, and specific analytical techniques for metabolite detection. These methods often rely on mass spectrometry and innovative sample introduction techniques.

One such novel approach is the analysis of fingerprint deposits. A study demonstrated the first-time detection of a drug glucuronide in deposited fingerprints. nih.gov In this research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify lormetazepam and its 3-O-glucuronide in fingerprints from volunteers. nih.gov The results showed that in every case, the amount of this compound was greater than that of the parent lormetazepam, with peak amounts of 210 pg and 11 pg detected, respectively, from a collection of ten prints. nih.govresearchgate.net This finding highlights fingerprints as a viable, non-invasive biological matrix for detecting drug use, with the metabolite being a key target. nih.gov

Paper spray mass spectrometry (PS-MS) is another innovative technique that has emerged as a rapid and simple alternative for drug screening. thermofisher.com This method allows for the direct analysis of complex biological samples, such as urine, with minimal sample preparation. thermofisher.com In PS-MS, a small volume of the sample is applied to a triangular piece of chromatography paper, a solvent is added, and a high voltage is applied. This generates ions from the analytes directly from the paper tip, which are then analyzed by the mass spectrometer. iu.edu

Research has demonstrated the application of PS-MS for screening a wide array of drugs, including lormetazepam, in urine. thermofisher.com The technique can be combined with a rapid enzymatic hydrolysis step, where the sample is incubated with β-glucuronidase at room temperature before being spotted onto the paper spray sample plate. thermofisher.com One study developed and validated a comprehensive urine screening procedure using paper spray ionization coupled to high-resolution tandem mass spectrometry (PSI-HR-MS/MS), which included this compound in its reference library. acs.org While the method showed acceptable limits of identification, it also highlighted potential challenges such as matrix effects and the risk of mixed spectra. acs.org Despite these limitations, PS-MS offers a high-throughput screening alternative to conventional chromatographic methods. researchgate.netthermofisher.com

Table 2: Summary of Novel Detection Methodologies for this compound

| Methodology | Sample Matrix | Key Findings | Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fingerprints | First detection of a drug glucuronide in fingerprints; this compound detected at higher concentrations than the parent drug. nih.govresearchgate.net | Non-invasive sample collection; high sensitivity and specificity. |

| Paper Spray Mass Spectrometry (PS-MS/MS) | Urine | Rapid screening for lormetazepam is possible, often incorporating a quick hydrolysis step. thermofisher.com Included in comprehensive screening libraries. acs.org | High-throughput; minimal sample preparation; rapid analysis time (e.g., 2 min/sample). thermofisher.com |

Pharmacokinetic and Disposition Studies of Lormetazepam Glucuronide in Animal Models

Comparative Metabolism and Excretion Across Species

Studies investigating the disposition of lormetazepam and related benzodiazepines have highlighted significant variations among different animal species. These differences are crucial for extrapolating preclinical data to human clinical scenarios.

In rodent models, the metabolic profile of benzodiazepines can differ notably from other species. For the related compound lorazepam, rats exhibit a unique metabolic pathway where a dihydrodiol derivative is the main product of biotransformation, rather than the glucuronide conjugate which is predominant in other species nih.gov. While specific quantitative data on lormetazepam glucuronide excretion in rats and mice are not extensively detailed in publicly available literature, the general pattern for many benzodiazepines in rats involves significant fecal elimination as a result of biliary excretion nih.gov. This suggests a complex disposition pathway in rodents that may involve substantial enterohepatic circulation.

In contrast to rodents, non-rodent models generally show a metabolic profile more aligned with that observed in humans. In dogs and miniature swine, the urinary route of excretion is predominant for the related compound lorazepam, with lorazepam glucuronide being the major metabolite nih.gov. Studies in cats have also confirmed that glucuronidation is a major route of conjugation for lorazepam, with lorazepam glucuronide being the main urinary metabolite nih.gov. After administration of ¹⁴C-lorazepam to cats, an average of 47.3% of the dose was excreted in urine and 54.0% in feces, with the glucuronide conjugate accounting for a significant portion of the urinary radioactivity nih.gov. A comprehensive study on ¹⁴C-lormetazepam disposition was conducted in dogs, rabbits, rats, and rhesus monkeys, indicating species-specific differences, although detailed results are not widely available nih.gov.

The primary species-specific difference observed in the metabolism of related benzodiazepines is the metabolic pathway favored by rats. While most species, including dogs, cats, and miniature swine, primarily utilize glucuronidation for elimination, rats may favor other biotransformation pathways nih.gov. This divergence underscores the importance of selecting appropriate animal models in preclinical drug development.

The following table summarizes the primary excretion routes for the related compound lorazepam in various species, highlighting the differences in disposition.

| Species | Primary Excretion Route for Lorazepam | Major Metabolite |

| Rat | Feces (via biliary excretion) | Dihydrodiol derivative |

| Dog | Urine | Lorazepam glucuronide |

| Cat | Urine and Feces | Lorazepam glucuronide |

| Miniature Swine | Urine | Lorazepam glucuronide |

Data based on studies of the related compound Lorazepam nih.govnih.gov.

Role of this compound in Overall Drug Elimination Pathways

The conversion of lormetazepam to its glucuronide conjugate is the principal mechanism for its detoxification and clearance. This compound is pharmacologically inactive and its formation and subsequent excretion are the rate-limiting steps in the elimination of the parent drug.

As a water-soluble conjugate, this compound is primarily cleared from the body by the kidneys. The process of renal excretion involves glomerular filtration and potentially active tubular secretion. Once filtered by the glomeruli, the polar nature of the glucuronide metabolite prevents its reabsorption back into the bloodstream, ensuring efficient elimination in the urine. This is the predominant elimination pathway for many benzodiazepine (B76468) glucuronides in species like the dog and miniature swine nih.gov.

Biliary excretion is another important pathway for the elimination of drug metabolites, particularly in species like the rat nih.gov. Metabolites excreted in the bile enter the small intestine, where they can be either eliminated in the feces or reabsorbed back into circulation, a process known as enterohepatic circulation. While human studies with lormetazepam show that only negligible amounts are excreted in the bile (0.3-2.8% of the dose) nih.gov, this may not be the case in all animal models. For other benzodiazepines like temazepam, enterohepatic circulation has been shown to be significant in rats nih.gov. This recirculation can prolong the presence of the drug and its metabolites in the body. In rats, the bulk of drug-related material for lorazepam is eliminated via the feces, which is a direct consequence of significant biliary excretion nih.gov.

Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. By integrating compound-specific data with physiological information, PBPK models can predict the pharmacokinetic profile of a drug and its metabolites, such as this compound, in various species. This section explores the development and validation of PBPK models for substrates of glucuronidation and the simulation of glucuronide disposition in preclinical settings.

Development and Validation of PBPK Models for Glucuronidation Substrates

The development of a PBPK model for a substance that undergoes significant glucuronidation, like lormetazepam, is a multifaceted process. These models are constructed using a "bottom-up" approach, which involves integrating data from in vitro experiments with in vivo physiological and anatomical information. The ultimate goal is to create a model that can accurately predict the in vivo pharmacokinetics of both the parent drug and its glucuronide metabolite.

The core components of a PBPK model for a glucuronidation substrate include:

System-Specific Parameters: These encompass physiological data from the animal species being modeled, such as organ volumes, blood flow rates to various tissues, and the expression levels of UDP-glucuronosyltransferase (UGT) enzymes in metabolically active organs like the liver and intestines.

Compound-Specific Parameters: This category includes physicochemical properties of lormetazepam and this compound, such as molecular weight, lipophilicity (logP), plasma protein binding, and tissue-to-plasma partition coefficients. Crucially, it also includes kinetic parameters for the glucuronidation reaction itself, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are often determined using in vitro systems like liver microsomes or hepatocytes.

Model Structure: The model is represented by a series of interconnected compartments, each corresponding to a specific organ or tissue. Differential equations are used to describe the movement of the compound and its metabolite into and out of these compartments via blood flow and the rates of metabolic processes within the compartments.

Validation of the PBPK model is a critical step to ensure its predictive accuracy. This process typically involves comparing the model's simulations against observed pharmacokinetic data from in vivo preclinical studies. The model is considered validated if it can successfully replicate key pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), for both the parent drug and its glucuronide metabolite. If discrepancies exist, the model may be refined in a "top-down" manner, where certain parameters are adjusted to better fit the observed data.

Simulation of Glucuronide Disposition in Preclinical Models

Once a PBPK model is developed and validated, it can be used to simulate the disposition of this compound in various preclinical animal models. These simulations provide valuable insights into how the metabolite is distributed throughout the body and eliminated over time.

Studies on the biotransformation of lormetazepam in animal models have shown that glucuronidation is a major metabolic pathway. tandfonline.comtandfonline.com In dogs, rhesus monkeys, and rabbits, the majority of the administered dose is excreted as conjugated material. tandfonline.comtandfonline.com Specifically, conjugated lormetazepam is the primary metabolite found in the urine of monkeys and rabbits. tandfonline.comtandfonline.com In dogs, both conjugated lormetazepam and conjugated lorazepam (the N-desmethyl metabolite of lormetazepam) are significant components in urine and bile. tandfonline.comtandfonline.com In rats, about 30% of an oral dose is excreted in the bile as a conjugate of lormetazepam. tandfonline.comtandfonline.com

PBPK simulations can model these species-specific differences in metabolism and excretion. By incorporating the appropriate physiological parameters and enzyme kinetics for each species, the model can predict the plasma concentration-time profiles of this compound. For example, after an oral dose of [14C]lormetazepam to dogs, the peak plasma concentration of conjugated lormetazepam was observed at 1 hour, reaching 130 ng/mL, and it declined with an apparent terminal half-life of about 17 hours. tandfonline.comtandfonline.com In rhesus monkeys, the peak plasma concentration of conjugated lormetazepam was 180 ng/mL at 1 hour, with an apparent terminal half-life of approximately 11 hours after both oral and intravenous administration. tandfonline.comtandfonline.com

The following tables summarize key pharmacokinetic parameters of conjugated lormetazepam and its N-desmethyl metabolite, lorazepam, in dog and rhesus monkey plasma following oral administration of [14C]lormetazepam.

Pharmacokinetic Parameters of Lormetazepam and Lorazepam Conjugates in Dog Plasma (Oral Dose)

| Compound | Cmax (ng/mL) | Tmax (h) | Apparent Terminal Half-life (h) |

| Conjugated Lormetazepam | 130 | 1 | ~17 |

| Conjugated Lorazepam | 47 | 1 | ~27 |

Pharmacokinetic Parameters of Lormetazepam Conjugate in Rhesus Monkey Plasma (Oral Dose)

| Compound | Cmax (ng/mL) | Tmax (h) | Apparent Terminal Half-life (h) |

| Conjugated Lormetazepam | 180 | 1 | ~11 |

These data, derived from preclinical studies, are essential for building and validating PBPK models that can accurately simulate the disposition of this compound.

Metabolic Drug Drug Interactions Involving Lormetazepam Glucuronidation

In Vitro Inhibition Studies of UGT Isoforms by Co-Administered Xenobiotics

The inhibition of UGT enzymes can lead to decreased clearance and increased plasma concentrations of lormetazepam. In vitro models, primarily using human liver microsomes (HLMs) and recombinant human UGT enzymes, are employed to investigate the inhibitory potential of various co-administered drugs. nih.govnih.gov These studies allow for the determination of inhibition constants (Ki) and the elucidation of inhibition mechanisms, which are critical for predicting the likelihood of clinically significant drug-drug interactions. xenotech.com

Inhibition of UGT-mediated glucuronidation can occur through several mechanisms, most commonly competitive and non-competitive inhibition.

Competitive Inhibition: This occurs when an inhibitor molecule, which may also be a substrate for the enzyme, competes with the primary substrate (lormetazepam) for binding to the active site of the UGT enzyme. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax). Probenecid (B1678239), for example, has been shown to be a competitive inhibitor of lorazepam glucuronidation. nih.govsci-hub.stnih.gov

Non-Competitive Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Non-competitive inhibition is characterized by a decrease in Vmax with no change in Km. Valproic acid exhibits non-competitive inhibition of lorazepam glucuronidation. xenotech.com

Mixed Inhibition: This type involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. Ketoconazole's inhibition of lorazepam glucuronidation demonstrates a mixed pattern, acting as a non-competitive inhibitor for the R-enantiomer and a competitive inhibitor for the S-enantiomer. xenotech.com

Kinetic analysis of inhibition data from in vitro experiments is essential to correctly identify these mechanisms and assess the potential clinical impact of the interaction. xenotech.com

Several drugs have been identified in vitro as inhibitors of the UGT isoforms responsible for lormetazepam glucuronidation.

Ketoconazole (B1673606): An antifungal agent, ketoconazole is a known inhibitor of various drug-metabolizing enzymes, including UGTs. nih.govnatap.org In vitro studies using human liver microsomes have demonstrated that ketoconazole inhibits the formation of both R- and S-lorazepam glucuronides. The mechanism of inhibition is enantiomer-specific; it acts as a non-competitive inhibitor for R-lorazepam glucuronidation (Ki = 15 µM) and a competitive inhibitor for S-lorazepam glucuronidation (Ki = 4.0 µM). xenotech.com In vitro-in vivo extrapolation has suggested that ketoconazole has the potential to inhibit lorazepam clearance to a clinically significant extent. nih.govresearchgate.net

Valproic Acid: This widely used antiepileptic drug is known to inhibit UGT enzymes and decrease the clearance of drugs metabolized by glucuronidation. researchgate.netasm.orgnih.gov In vitro kinetic studies have confirmed that valproic acid inhibits lorazepam glucuronidation through a non-competitive mechanism for both enantiomers. xenotech.com The inhibition constants (Ki) were determined to be 3997 µM for R-lorazepam and 3286 µM for S-lorazepam. xenotech.com Although these Ki values are high, the interaction is considered clinically relevant due to the therapeutic concentrations of valproic acid achieved in vivo. asm.org

Probenecid: Used primarily to treat gout, probenecid can impair the clearance of drugs that undergo glucuronidation. nih.gov In vitro studies using hepatic microsomes from humans and monkeys have shown that probenecid inhibits the glucuronidation of lorazepam. nih.govsci-hub.stnih.gov Kinetic analysis from these studies consistently suggests a competitive inhibition mechanism. nih.govsci-hub.stnih.gov

The table below summarizes the findings from in vitro inhibition studies for these specific xenobiotics.

| Inhibitor | Target Enzyme(s) | Substrate | Inhibition Mechanism | Ki Value | Source |

| Ketoconazole | UGTs (e.g., UGT2B7) | R-Lorazepam | Non-competitive | 15 µM | xenotech.com |

| S-Lorazepam | Competitive | 4.0 µM | xenotech.com | ||

| Valproic Acid | UGTs | R-Lorazepam | Non-competitive | 3997 µM | xenotech.com |

| S-Lorazepam | Non-competitive | 3286 µM | xenotech.com | ||

| Probenecid | UGTs | Lorazepam | Competitive | Not specified | nih.govsci-hub.stnih.gov |

In Vitro Induction Studies of UGT Enzymes Affecting Lormetazepam Glucuronidation

Enzyme induction is a process where a drug enhances the expression of metabolizing enzymes, leading to an increased rate of metabolism for substrate drugs. This can decrease the plasma concentration and potentially the efficacy of the affected drug. In vitro systems, particularly primary cultures of human hepatocytes, are used to study the induction potential of xenobiotics on UGT enzymes. nih.govscilit.com

Rifampin (rifampicin), a potent and broad-spectrum enzyme inducer, has been shown to increase the clearance of lorazepam in vivo. nih.gov This effect is attributed to the induction of UGT enzymes. In vitro studies using cultured human hepatocytes have corroborated these findings. Treatment of hepatocytes with rifampin has been shown to increase the mRNA expression of several UGT isoforms, including UGT2B4, which is involved in lorazepam metabolism. nih.gov Other studies have also demonstrated that rifampin induces various UGTs, such as UGT1A1 and UGT1A4, and that changes in UGT2B15 expression correlate with these effects. While the induction of human UGTs by rifampin appears to be less pronounced than its effect on certain cytochrome P450 enzymes, it is sufficient to alter the pharmacokinetics of UGT substrates. xenotech.comnih.gov

Impact of Genetic Polymorphisms on UGT Activity (e.g., UGT2B15 polymorphism effects)

Interindividual variability in drug response can be significantly influenced by genetic polymorphisms in drug-metabolizing enzymes. For drugs primarily cleared by glucuronidation, variations in UGT genes are of particular importance. The UGT2B15 enzyme, a key catalyst in lorazepam glucuronidation, is subject to genetic variations that can alter its metabolic activity. researchgate.netsci-hub.st

A well-studied polymorphism in the UGT2B15 gene is the UGT2B152 variant (D85Y), which results from a single nucleotide substitution. sci-hub.st This variant is associated with decreased enzyme activity. In vitro studies using human liver microsomes have shown that the UGT2B152 polymorphism is associated with reduced glucuronidation of lorazepam. sci-hub.st

Clinical studies have confirmed the significant impact of this genotype. Individuals homozygous for the UGT2B152 allele (2/2 genotype) exhibit a 40-50% lower systemic clearance of lorazepam compared to those with the wild-type (1/*1) genotype. nih.govnih.gov It has been estimated that the UGT2B15 genotype alone can account for as much as 61% of the total variance in the systemic clearance of lorazepam, highlighting its role as a major determinant of interindividual variability in the drug's pharmacokinetics. nih.gov This genetic variation can significantly affect lorazepam exposure, which may have clinical implications, particularly when co-administered with UGT inhibitors or inducers. nih.gov

The table below details the impact of the UGT2B15*2 polymorphism.

| Polymorphism | Genotype | In Vitro Effect | In Vivo Effect | Source |

| UGT2B152 (D85Y) | 2/*2 (Homozygous variant) | Reduced glucuronidation of lorazepam in human liver microsomes. | 40-50% lower systemic clearance of lorazepam compared to wild-type. | sci-hub.stnih.govnih.gov |

| Accounts for ~61% of variance in lorazepam systemic clearance. | nih.gov |

Future Directions in Lormetazepam Glucuronide Academic Research

Integration of Omics Technologies in Metabolite Profiling

The advent of "omics" technologies offers powerful tools for a comprehensive analysis of drug metabolism. Integrating these approaches into the study of lormetazepam glucuronide can uncover novel insights into its metabolic profile and the biological factors influencing it.

Metabolomics: High-resolution mass spectrometry-based metabolomics can provide a global analysis of all small-molecule metabolites in a biological sample. researchgate.net This approach can confirm this compound as the major metabolite and potentially identify other minor or previously uncharacterized conjugation products. nih.gov For instance, a study on lorazepam identified several metabolites in urine, including the glucuronide, using LC-MS/MS. nih.gov

Proteomics: Quantitative proteomics can be used to determine the expression levels of specific UGT isoforms in different tissues or cell models. This information is critical for understanding which enzymes are primarily responsible for lormetazepam glucuronidation in various populations and for accurately phenotyping metabolic pathways.

Genomics: Investigating genetic polymorphisms in UGT enzymes, such as UGT2B15, is crucial. researchgate.net Variations in the genes encoding these enzymes can lead to significant interindividual differences in the rate and extent of lormetazepam glucuronidation, affecting drug clearance. researchgate.netnih.gov

The integration of these omics technologies will facilitate a more holistic understanding of lormetazepam metabolism, moving from a single-enzyme focus to a systems-level perspective.

Computational and In Silico Approaches for Predicting Glucuronidation Pathways

Computational and in silico modeling are becoming indispensable tools in drug metabolism research. nih.gov These approaches can predict metabolic pathways, estimate clearance, and anticipate potential drug-drug interactions, thereby guiding and refining experimental studies.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate drug-specific properties with physiological data to simulate the absorption, distribution, metabolism, and excretion of a compound. nih.gov For UGT substrates like lormetazepam, PBPK models can be developed to predict the impact of genetic polymorphisms or co-administered drugs on the formation and elimination of its glucuronide metabolite. 47.251.13 These models can incorporate complex processes such as enterohepatic circulation and transport that are difficult to assess with simpler models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling can be used to predict the likelihood of a compound being a substrate for a particular UGT isoform based on its chemical structure. tdl.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can help elucidate the structural features of lormetazepam that are critical for its recognition and conjugation by UGT enzymes. tdl.org

Molecular Docking: These simulations can predict the binding orientation of lormetazepam within the active site of various UGT isoforms, providing a molecular basis for observed enzyme selectivity and helping to explain why certain isoforms are more active in its glucuronidation.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate research and enhance the predictive power of metabolic studies. nih.govtdl.org

Exploration of Less Characterized UGT Isoforms in Lormetazepam Metabolism

While major UGT isoforms like UGT2B15 have been implicated in the metabolism of the related compound lorazepam, the contribution of other, less characterized UGTs remains an area for future exploration. nih.govresearchgate.net Research has shown that lorazepam is metabolized by UGT2B4, 2B7, and 2B15, with R-lorazepam also being a substrate for the extrahepatic enzymes UGT1A7 and 1A10. nih.govresearchgate.net

Future research should aim to:

Systematically Screen a Wide Panel of Recombinant UGTs: A comprehensive screening of all known human UGT isoforms for their ability to glucuronidate lormetazepam is needed. This will provide a complete "reaction map" of its metabolism.

Assess the Impact of Polymorphic Variants: Many less-common UGT isoforms are highly polymorphic. nih.gov Research is needed to determine if genetic variants in these enzymes affect lormetazepam glucuronidation, potentially explaining interindividual variability in drug response.

A deeper understanding of the full spectrum of UGTs involved in lormetazepam metabolism will lead to more accurate predictions of drug interactions and variability in clearance. nih.gov

| UGT Isoform | Involvement in Metabolism of Lormetazepam/Lorazepam | Location |

| UGT2B15 | Plays an important role in the glucuronidation of R- and S-lorazepam. nih.govresearchgate.net | Primarily Hepatic |

| UGT2B7 | Involved in the glucuronidation of both R- and S-lorazepam. nih.govresearchgate.net | Primarily Hepatic |

| UGT2B4 | Involved in the glucuronidation of both R- and S-lorazepam. researchgate.net | Primarily Hepatic |

| UGT1A7 | Metabolizes R-lorazepam. nih.govresearchgate.net | Extrahepatic |

| UGT1A10 | Metabolizes R-lorazepam. nih.govresearchgate.net | Extrahepatic |

Research on Glucuronide Stability and Degradation by Microbial Systems (e.g., gut bacteria)

Once formed, this compound is primarily eliminated via the kidneys. However, a portion may be excreted into the bile and enter the gastrointestinal tract. The stability of the glucuronide conjugate in this environment and its interaction with the gut microbiota are important areas for future research.

Role of β-glucuronidases: Gut bacteria produce enzymes called β-glucuronidases, which can cleave the glucuronic acid moiety from drug conjugates. This process, known as deconjugation, regenerates the parent drug (lormetazepam), which can then be reabsorbed.

Enterohepatic Circulation: This cycle of conjugation in the liver, excretion in bile, deconjugation in the intestine, and reabsorption can lead to enterohepatic circulation. nih.gov Investigating this phenomenon is critical as it can prolong the terminal half-life of a drug and its metabolites. nih.gov The time-dependent excretion of the lorazepam conjugate suggests the possibility of such a mechanism. nih.gov

Impact of Microbiome Composition: The composition of the gut microbiota varies significantly between individuals. Future studies should explore how this variability affects the extent of this compound deconjugation and the potential for altered drug exposure.

Understanding the fate of this compound in the gut is essential for a complete picture of its disposition and for explaining potential variability in its pharmacokinetic profile.

Q & A

Q. What are the primary metabolic pathways and pharmacokinetic properties of lormetazepam glucuronide?

Lormetazepam undergoes phase-II glucuronidation to form this compound, an inactive metabolite excreted renally. Pharmacokinetic studies show a terminal plasma half-life of ~13.6 hours in young adults, extending to ~20 hours in elderly populations due to reduced metabolic clearance. Renal clearance of the glucuronide is ~0.65 mL/min/kg, with 86% of the dose recovered in urine. Age-related differences in elimination highlight the need for adjusted dosing in geriatric studies .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity. Key considerations include:

- Sample preparation : Use β-glucuronidase hydrolysis to release aglycones for improved chromatographic retention in reversed-phase systems .

- Internal standards : Select glucuronide analogs (e.g., lamotrigine N2-glucuronide) to account for matrix effects and ionization variability .

- Validation parameters : Include linearity (1–200 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (>80%) .

Q. How should urinary creatinine correction be integrated into pharmacokinetic studies of this compound?

Normalize urinary metabolite concentrations to creatinine levels to account for individual variations in renal excretion rates. Failure to correct may inflate inter-individual variability, as seen in diazepam metabolite studies . Use enzymatic assays (e.g., Jaffe method) for creatinine quantification and validate against certified reference materials.

Advanced Research Questions

Q. How can Bayesian statistical models improve flux analysis of glucuronide metabolites in kinetic studies?

Bayesian Markov Chain Monte Carlo (MCMC) simulations enable robust estimation of gluconeogenesis and glycogenolysis fractions using ²H NMR-derived H5/H2 ratios from glucuronide isotopomers. This approach reduces operator bias and provides posterior probability distributions for flux parameters, enhancing reproducibility in tracer studies .

Q. What experimental design considerations are critical for studying age-related differences in this compound pharmacokinetics?

- Cohort stratification : Include matched young (18–40 years) and elderly (>65 years) cohorts with controlled comorbidities.

- Dosing regimens : Account for prolonged half-life in the elderly (20 vs. 12 hours) by adjusting sampling intervals to capture terminal elimination phases .

- Renal function monitoring : Measure glomerular filtration rate (GFR) and urinary creatinine to distinguish age-related clearance changes from renal impairment .

Q. How do hepatic and renal impairments influence the pharmacokinetics of this compound, and how should studies address these variables?

- Hepatic cirrhosis : Reduced plasma clearance doubles systemic exposure (AUC) post-dose. Use Child-Pugh scoring to stratify patients and adjust sampling protocols .

- Renal failure : While lormetazepam pharmacokinetics remain unchanged, glucuronide elimination via dialysis (20 mL/min clearance) necessitates post-dialysis sampling to avoid underestimation of exposure .

Q. What methodological strategies resolve contradictions in glucuronide metabolite recovery rates across studies?

- Harmonize hydrolysis protocols : Optimize β-glucuronidase activity (e.g., pH 5.0–6.0, 37°C incubation) to ensure complete metabolite release .

- Cross-validate assays : Compare LC-MS/MS results with immunoassays or ²H NMR to identify technique-specific biases .

- Meta-analysis : Pool data from studies with matched demographics and analytical conditions to isolate biological vs. methodological variability .

Methodological Best Practices

- Reproducibility : Document all LC-MS/MS parameters (e.g., column type, gradient conditions) and raw data deposition practices per FAIR guidelines .

- Ethical compliance : Obtain informed consent for vulnerable populations (e.g., elderly, renal patients) and validate internal standards for safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.